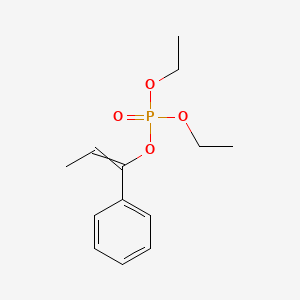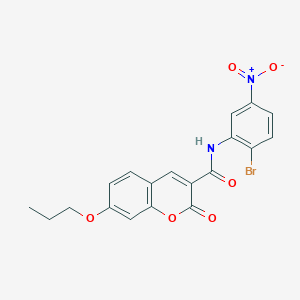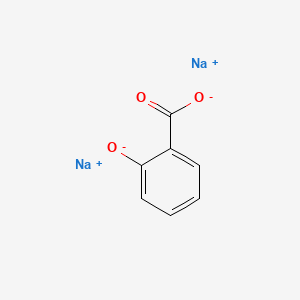
Benzoic acid, 2-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-hydroxy-, disodium salt, also known as disodium salicylate, is a chemical compound derived from benzoic acid. It is a white, crystalline powder that is soluble in water. This compound is widely used in various industries due to its antimicrobial properties and its role as a precursor in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Benzoic acid, 2-hydroxy-, disodium salt can be synthesized through the neutralization of 2-hydroxybenzoic acid (salicylic acid) with sodium hydroxide. The reaction typically occurs in an aqueous solution, where salicylic acid is dissolved and then reacted with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes. Salicylic acid is produced through the Kolbe-Schmitt reaction, where sodium phenolate reacts with carbon dioxide under high pressure and temperature to form salicylic acid. This salicylic acid is then neutralized with sodium hydroxide to produce the disodium salt.
化学反应分析
Types of Reactions:
Oxidation: Benzoic acid, 2-hydroxy-, disodium salt can undergo oxidation reactions, particularly with strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: This compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Reduced forms of the compound, such as salicyl alcohol.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学研究应用
Benzoic acid, 2-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its antimicrobial properties.
Medicine: It is used in the formulation of pharmaceuticals, particularly in topical applications for its anti-inflammatory and analgesic properties.
Industry: The compound is used as a preservative in the food and cosmetic industries due to its antimicrobial properties.
作用机制
The mechanism of action of benzoic acid, 2-hydroxy-, disodium salt involves its ability to inhibit microbial growth by disrupting the cell membrane and interfering with cellular metabolism. In the liver, it is conjugated with glycine to form hippuric acid, which is then excreted. This process helps in reducing ammonia levels in the body, making it useful in the treatment of urea cycle disorders.
相似化合物的比较
Sodium benzoate: Another sodium salt of benzoic acid, used primarily as a food preservative.
Salicylic acid: The parent compound of benzoic acid, 2-hydroxy-, disodium salt, used in the treatment of skin conditions.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory drug.
Uniqueness: this compound is unique due to its dual functionality as both an antimicrobial agent and a precursor in chemical synthesis. Its solubility in water and its ability to form stable salts make it versatile for various applications in different industries.
属性
CAS 编号 |
13639-21-9 |
|---|---|
分子式 |
C7H4Na2O3 |
分子量 |
182.08 g/mol |
IUPAC 名称 |
disodium;2-oxidobenzoate |
InChI |
InChI=1S/C7H6O3.2Na/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;/q;2*+1/p-2 |
InChI 键 |
XQOMBBVRHLFPOS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
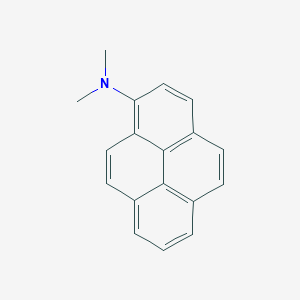




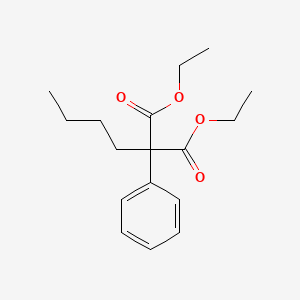

![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
